molecular formula C9H9NO4 B14862023 Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate CAS No. 1393530-41-0

Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate

Cat. No.: B14862023
CAS No.: 1393530-41-0
M. Wt: 195.17 g/mol
InChI Key: GXGLIRREAPLKRW-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate typically involves the reaction of 4-acetyl-6-hydroxypyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-acetyl-6-oxopyridine-2-carboxylate.

    Reduction: Formation of 4-(hydroxymethyl)-6-hydroxypyridine-2-carboxylate.

    Substitution: Formation of 4-acetyl-6-halopyridine-2-carboxylate.

Scientific Research Applications

Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but with the hydroxyl group at a different position.

    Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate: Contains an ethyl group instead of an acetyl group.

Uniqueness

Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

1393530-41-0

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 4-acetyl-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H9NO4/c1-5(11)6-3-7(9(13)14-2)10-8(12)4-6/h3-4H,1-2H3,(H,10,12)

InChI Key

GXGLIRREAPLKRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=C1)C(=O)OC

Origin of Product

United States

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